molecular formula C14H17ClN2O B12471213 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide

Katalognummer: B12471213
Molekulargewicht: 264.75 g/mol
InChI-Schlüssel: PXTXXTSBXGOPTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a cyclohexene ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
  • 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide
  • Cyclohexenone derivatives

Uniqueness

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features.

Eigenschaften

Molekularformel

C14H17ClN2O

Molekulargewicht

264.75 g/mol

IUPAC-Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H17ClN2O/c15-13-12(7-4-9-16-13)14(18)17-10-8-11-5-2-1-3-6-11/h4-5,7,9H,1-3,6,8,10H2,(H,17,18)

InChI-Schlüssel

PXTXXTSBXGOPTD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CCNC(=O)C2=C(N=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.